Cas no 929-07-7 (4-(Tert-butylsulfanyl)butanoic acid)

4-(Tert-butylsulfanyl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-(tert-butylsulfanyl)butanoic acid
- 4-tert-butylsulfanylbutanoic acid
- NE25114
- Z1511531859
- 4-(Tert-butylsulfanyl)butanoic acid
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- インチ: 1S/C8H16O2S/c1-8(2,3)11-6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10)
- InChIKey: PIJNFICPTMPDNZ-UHFFFAOYSA-N
- SMILES: S(CCCC(=O)O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 5
- 複雑さ: 127
- XLogP3: 1.7
- トポロジー分子極性表面積: 62.6
4-(Tert-butylsulfanyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293951-250mg |
4-(tert-Butylsulfanyl)butanoic acid |
929-07-7 | 95% | 250mg |
¥764.00 | 2024-04-25 | |
Enamine | EN300-114613-10.0g |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 92% | 10g |
$1333.0 | 2023-05-03 | |
TRC | T205743-25mg |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 25mg |
$ 70.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293951-100mg |
4-(tert-Butylsulfanyl)butanoic acid |
929-07-7 | 95% | 100mg |
¥610.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293951-1g |
4-(tert-Butylsulfanyl)butanoic acid |
929-07-7 | 95% | 1g |
¥2095.00 | 2024-04-25 | |
Aaron | AR01A2FD-250mg |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 95% | 250mg |
$236.00 | 2025-02-14 | |
Aaron | AR01A2FD-500mg |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 95% | 500mg |
$357.00 | 2025-02-14 | |
Aaron | AR01A2FD-1g |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 95% | 1g |
$452.00 | 2025-02-14 | |
1PlusChem | 1P01A271-100mg |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 95% | 100mg |
$189.00 | 2024-04-20 | |
1PlusChem | 1P01A271-2.5g |
4-(tert-butylsulfanyl)butanoic acid |
929-07-7 | 95% | 2.5g |
$813.00 | 2024-04-20 |
4-(Tert-butylsulfanyl)butanoic acid 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
4-(Tert-butylsulfanyl)butanoic acidに関する追加情報
Recent Advances in the Study of 4-(Tert-butylsulfanyl)butanoic acid (CAS: 929-07-7): A Comprehensive Research Brief
4-(Tert-butylsulfanyl)butanoic acid (CAS: 929-07-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfur-containing carboxylic acid derivative has demonstrated unique physicochemical properties that make it valuable for various applications, including drug development, chemical synthesis, and materials science. Recent studies have particularly focused on its potential as a building block for novel therapeutic agents and its role in modulating biological pathways.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a precursor for developing new anti-inflammatory agents. The research team utilized 4-(Tert-butylsulfanyl)butanoic acid as a key intermediate in synthesizing a series of novel sulfanyl-based compounds. Their findings revealed that derivatives of this compound showed promising COX-2 inhibitory activity with improved selectivity profiles compared to traditional NSAIDs. The tert-butylsulfanyl moiety was found to contribute significantly to the compounds' metabolic stability and membrane permeability.
In the field of chemical biology, researchers have explored the compound's utility as a thiol-protecting group in peptide synthesis. A recent publication in Organic Letters (2024) demonstrated that 4-(Tert-butylsulfanyl)butanoic acid can serve as an effective protecting group for cysteine residues, offering advantages in terms of stability during solid-phase peptide synthesis and clean deprotection under mild conditions. This application could potentially streamline the production of complex peptide-based pharmaceuticals.
From a structural perspective, computational chemistry studies have provided new insights into the compound's conformational preferences and electronic properties. Density functional theory (DFT) calculations published in early 2024 suggest that the tert-butylsulfanyl group significantly influences the molecule's overall geometry and charge distribution, which may explain its observed reactivity patterns in various chemical transformations.
In pharmaceutical formulation research, scientists have investigated the compound's potential as a solubility enhancer for poorly water-soluble drugs. Preliminary results from a 2023 study indicate that 4-(Tert-butylsulfanyl)butanoic acid can form stable co-crystals with several hydrophobic active pharmaceutical ingredients, potentially improving their bioavailability. This application could be particularly valuable for developing new formulations of existing drugs with limited solubility.
Recent safety and toxicology studies have also contributed to our understanding of this compound. A 2024 toxicological assessment published in Regulatory Toxicology and Pharmacology examined the compound's safety profile, concluding that it exhibits low acute toxicity and favorable pharmacokinetic properties when used at therapeutic doses. These findings support its potential for further pharmaceutical development.
Looking forward, several research groups have proposed exploring the compound's applications in targeted drug delivery systems. The unique combination of its lipophilic tert-butyl group and polar carboxylic acid functionality makes it an attractive candidate for designing drug conjugates with improved tissue distribution profiles. Ongoing research in this area may yield significant breakthroughs in the coming years.
In conclusion, 4-(Tert-butylsulfanyl)butanoic acid (CAS: 929-07-7) continues to demonstrate versatile applications across multiple domains of chemical and pharmaceutical research. Its unique structural features and favorable physicochemical properties position it as a valuable compound for developing new therapeutic agents, chemical tools, and pharmaceutical formulations. As research progresses, we anticipate seeing more innovative applications of this compound emerge in both academic and industrial settings.
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